molecular formula C16H19N3O5 B2944012 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034351-77-2

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2944012
CAS No.: 2034351-77-2
M. Wt: 333.344
InChI Key: BBUHFROQBWSKDY-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic chemical compound of interest in pharmaceutical research and development. This molecule features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure present in compounds known to be investigated for their biological activity, such as alpha2C adrenoceptor antagonism . The integration of a 1H-pyrazole carboxamide group further enhances its potential as a versatile intermediate or a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-19-9-11(16(18-19)22-2)15(21)17-8-12(20)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUHFROQBWSKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction could potentially inhibit the activity of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the regulation of neurotransmission by breaking down acetylcholine, a neurotransmitter. Therefore, their inhibition could lead to an increase in acetylcholine levels, affecting neural signal transmission. On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of cholinesterases and lipoxygenase enzymes. This could result in altered neurotransmission due to increased acetylcholine levels and potentially reduced inflammation due to decreased production of pro-inflammatory mediators.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets could be affected by changes in pH or temperature, which could alter the compound’s structure or the conformation of the target enzymes. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy.

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C17H20N2O4C_{17}H_{20}N_{2}O_{4} and molecular weight of approximately 316.35 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with various biological targets due to its unique electronic properties.

Antidepressant-like Effects

Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant binding affinities at the serotonin receptor subtypes, particularly the 5-HT1A receptor. A study demonstrated that compounds with similar structures produced antidepressant-like effects in animal models, suggesting that this compound may also exhibit such properties due to its structural similarities .

Anti-cancer Activity

The compound has been assessed for its cytotoxicity against various cancer cell lines. In vitro studies show that compounds derived from similar frameworks exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. For example, a selectivity index (SI) was calculated for related compounds that indicated a higher efficacy against tumor cells compared to normal liver cells . This suggests a potential for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Serotonin Receptor Modulation : Binding to the 5-HT1A receptor may enhance serotonergic transmission.
  • Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Antidepressant-like Activity Reported high binding affinity at the 5-HT1A receptor (Ki = 96 nM) and serotonin transporter (Ki = 9.8 nM) with significant antidepressant effects compared to fluoxetine .
Cytotoxicity Against Cancer Cell Lines Compounds showed selective toxicity towards M-HeLa (cervical adenocarcinoma) with low cytotoxicity against normal liver cells; selectivity indices indicated promising therapeutic profiles .
Structure-Activity Relationship Analysis The introduction of specific functional groups significantly enhanced binding affinities and biological activity in related compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Molecular Formula Molecular Weight
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin Pyrazole-4-carboxamide -OH (hydroxyethyl), -OCH₃, -CH₃ C₁₈H₁₉N₃O₅ 357.36
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxin Thiazol-2-yl + Pyrazole-3-carboxamide -CH₃ (×2), thiazole ring C₁₈H₁₇N₅O₃S 391.42
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxin 1,3,4-Oxadiazol-2-yl -CH₃ (×2), oxadiazole ring C₁₆H₁₅N₅O₄ 341.32
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxin Thiazol-2-yl + Pyrazole-3-carboxamide -C₂H₅, -CH₃, thiazole ring C₁₈H₁₈N₄O₃S 370.40
Compound 7 (from ) 2,3-Dihydrobenzo[b][1,4]dioxin Acrylamide -CH₂OH, -OCH₃, phenolic -OH C₂₆H₂₄N₂O₆ 460.48

Key Observations:

Heterocyclic Variations: The target compound’s pyrazole-4-carboxamide distinguishes it from analogues with pyrazole-3-carboxamide (e.g., ) or oxadiazole (). Positional isomerism may alter binding affinity or metabolic stability.

Functional Group Impact :

  • The hydroxyethyl group in the target compound increases hydrophilicity compared to analogues with thiazole or oxadiazole, which may improve aqueous solubility and bioavailability.
  • Methoxy and methyl groups on the pyrazole ring are conserved across analogues, suggesting their role in steric or electronic modulation.

Biological Activity Insights: Compound 7 (), containing a similar dihydrobenzo[b][1,4]dioxin core, demonstrated anti-neuroinflammatory activity in BV-2 microglial cells, with potency exceeding the reference drug minocycline. This suggests that the dihydrobenzo[b][1,4]dioxin moiety may be critical for anti-inflammatory effects.

Implications for Drug Development

  • Hydrophilicity vs. Bioavailability : The target compound’s hydroxyethyl group may offer better solubility than thiazole/oxadiazole-containing analogues, though this requires experimental validation.
  • Activity Prediction : Based on Compound 7 (), the dihydrobenzo[b][1,4]dioxin core is promising for anti-inflammatory applications. Pyrazole substituents (e.g., methoxy, methyl) could further fine-tune activity.
  • Structural Optimization : Future work should explore hybrid structures (e.g., combining hydroxyethyl with thiazole) to balance solubility and target engagement.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis involves sequential coupling of the dihydrobenzo[dioxin] moiety with the pyrazole-carboxamide backbone. Key steps include:
  • Mannich-type reactions to introduce the hydroxyethyl group (as demonstrated in analogous triazole-thioacetamide syntheses ).
  • Temperature control (10–15°C during aldehyde addition) to minimize side reactions, followed by gradual warming (25–35°C) for 8 hours to ensure completion .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the final product. Monitor purity via LC-MS ([M+H]+ ion detection) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm methoxy/methyl groups (δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns .
  • HPLC-PDA : Use a 250 mm C18 column with UV detection at 254 nm for purity assessment (>98%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example:
  • Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate activation energies for key steps (e.g., nucleophilic substitution at the pyrazole ring) .
  • Combine with microkinetic modeling to predict reaction yields under varying conditions (solvent, temperature) .
  • Validate with experimental data (e.g., comparing predicted vs. observed regioselectivity in triazole derivatives) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-response normalization : Standardize activity metrics (e.g., IC50) using internal controls (e.g., reference inhibitors) to account for assay variability .
  • Meta-analysis : Apply ANOVA or mixed-effects models to compare datasets from cell-based vs. enzymatic assays, adjusting for confounding factors (e.g., membrane permeability differences) .
  • Structural analogs : Synthesize and test derivatives with modified dihydrodioxin or pyrazole substituents to isolate pharmacophore contributions .

Q. How can solvent systems and crystallization conditions be optimized to improve solubility and stability?

  • Methodological Answer :
  • Co-solvent screening : Test binary/ternary mixtures (e.g., DMSO/PEG400/water) via phase diagrams to identify solubility maxima .
  • Crystallography : Use single-crystal X-ray diffraction (PXRD) to determine packing motifs influencing stability. For hygroscopic forms, employ hydrophobic co-formers (e.g., stearic acid) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC and FTIR .

Data-Driven Research Design

Q. What statistical approaches are recommended for designing high-throughput screening (HTS) experiments?

  • Methodological Answer :
  • Fractional factorial design : Reduce variables (e.g., pH, temperature, catalyst loading) to 8–12 experiments while capturing main effects .
  • Response surface methodology (RSM) : Optimize reaction yield using Central Composite Design (CCD) with >5 center points to model curvature .
  • Machine learning : Train random forest models on historical HTS data to prioritize derivatives with predicted bioactivity .

Contradictory Evidence Mitigation

Q. How should researchers address discrepancies in reported metabolic stability profiles?

  • Methodological Answer :
  • Cross-species comparisons : Test metabolism in human vs. rodent liver microsomes, using CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Isotope labeling : Synthesize 14C^{14}C-labeled compound to track metabolite formation via radio-HPLC .
  • Computational ADME : Use Schrödinger’s QikProp or ADMET Predictor to simulate permeability and efflux ratios, correlating with in vitro data .

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